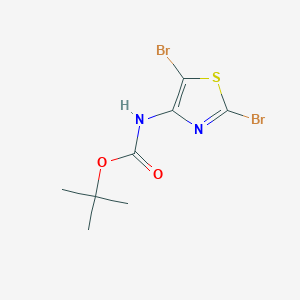
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate is a chemical compound with the molecular formula C8H10Br2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-dibromothiazol-4-yl)carbamate typically involves the bromination of thiazole derivatives followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 2-aminothiazole with bromine to form 2,5-dibromothiazole. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学研究应用
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl (2,5-dibromothiazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the thiazole ring play a crucial role in binding to active sites, leading to inhibition or modulation of enzyme activity. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- tert-Butyl (2-bromothiazol-4-yl)carbamate
- tert-Butyl (2-chlorothiazol-4-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate is unique due to the presence of two bromine atoms on the thiazole ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
属性
分子式 |
C8H10Br2N2O2S |
|---|---|
分子量 |
358.05 g/mol |
IUPAC 名称 |
tert-butyl N-(2,5-dibromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10Br2N2O2S/c1-8(2,3)14-7(13)12-5-4(9)15-6(10)11-5/h1-3H3,(H,12,13) |
InChI 键 |
AJHQRXVXLKLQAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


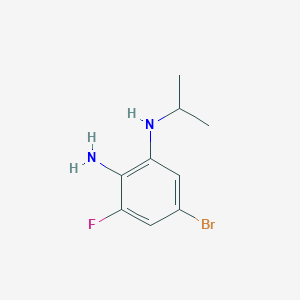


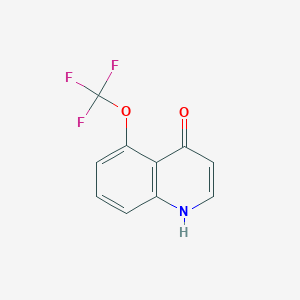
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
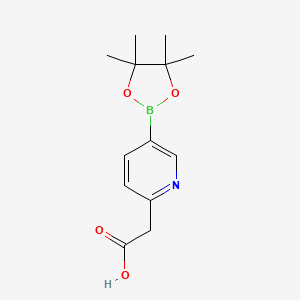
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
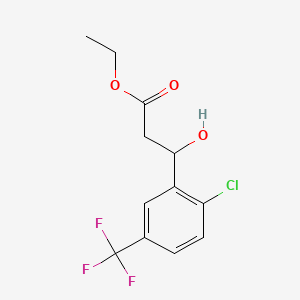
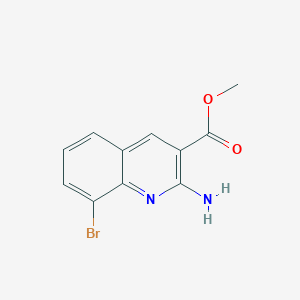
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)

![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
